Methyl L-daunosamine hydrochloride
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Overview
Description
Methyl L-daunosamine hydrochloride is a biochemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar moiety commonly found in anthracycline antibiotics such as daunorubicin and doxorubicin . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl L-daunosamine hydrochloride involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate . This is followed by osmium tetroxide-catalyzed dihydroxylation of the resulting adducts . The selectivity of the key dihydroxylation reaction can be significantly improved by employing the Sharpless asymmetric dihydroxylation protocol .
Industrial Production Methods
it is known that the compound is produced under cGMP conditions, ensuring high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl L-daunosamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino group in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .
Scientific Research Applications
Methyl L-daunosamine hydrochloride is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of Methyl L-daunosamine hydrochloride involves its incorporation into larger molecules, such as anthracycline antibiotics . These antibiotics exert their effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and proteins . The daunosamine moiety is crucial for the binding affinity and specificity of these antibiotics .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: An anthracycline antibiotic that also contains the daunosamine moiety.
Doxorubicin: Another anthracycline antibiotic with a similar structure.
Epirubicin: A derivative of doxorubicin with a different stereochemistry.
Uniqueness
Methyl L-daunosamine hydrochloride is unique due to its specific structure, which allows it to be used as a building block for the synthesis of various complex molecules . Its high diastereoselectivity and the ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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